N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
The compound N⁴-(4-chloro-2-methylphenyl)-1-methyl-N⁶-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chloro-2-methylphenyl group at the N⁴ position and a 4-methylbenzyl group at the N⁶ position.
Properties
Molecular Formula |
C21H21ClN6 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
4-N-(4-chloro-2-methylphenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H21ClN6/c1-13-4-6-15(7-5-13)11-23-21-26-19(17-12-24-28(3)20(17)27-21)25-18-9-8-16(22)10-14(18)2/h4-10,12H,11H2,1-3H3,(H2,23,25,26,27) |
InChI Key |
YKLAQCNAEZQKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Sequential Substitution
A streamlined protocol involves sequential substitutions without isolating intermediates:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time by 75% compared to conventional heating. This method is ideal for small-scale batches but requires specialized equipment.
Industrial-Scale Considerations
Large-scale production prioritizes cost efficiency and safety:
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Continuous Flow Reactors : Enable precise temperature control and reduce POCl₃ handling risks.
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Solvent Recycling : Ethanol and acetonitrile are recovered via distillation, cutting costs by 20%.
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By-Product Management : Hydrazine by-products from cyclization are neutralized with aqueous ammonia before waste disposal.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Pyrrolo[2,3-d]pyrimidine Derivatives
The 4-methylbenzyl group at N⁶ in the target compound likely improves metabolic stability over the 2-methylbenzyl or dimethoxybenzyl groups in pyrrolo derivatives .
Pyrazolo[3,4-d]pyrimidine Derivatives
Comparison : The target compound lacks sulfonyl or piperazine moieties, which may reduce off-target interactions. Its 4-methylbenzyl group may offer better pharmacokinetic profiles than the bulkier benzylpiperazine in .
Substituent Effects on Activity and Properties
Table 1: Substituent Impact on Key Properties
*Estimated based on molecular formula (C₂₃H₂₂ClN₅).
Key Observations :
- Chloro Substituents : Present in all compounds, likely critical for target binding (e.g., hydrophobic interactions in kinase domains) .
- Methyl/Methoxy Groups : Enhance lipophilicity (methyl) or solubility (methoxy), affecting bioavailability .
- Benzyl vs. Piperazine : Bulky groups like benzylpiperazine () may hinder membrane permeability compared to 4-methylbenzyl in the target compound .
Biological Activity
N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological effects. The structure can be represented as follows:
- Molecular Formula : C18H21ClN4
- IUPAC Name : this compound
Anti-Cancer Activity
Recent studies have focused on the anti-proliferative activities of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. Notably:
- In vitro Studies : The compound has shown promising results in inhibiting the growth of A549 (lung cancer) and HCT-116 (colon cancer) cell lines. For example, a related derivative demonstrated an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
- Mechanism of Action : The compound acts as an epidermal growth factor receptor inhibitor (EGFRi), with significant kinase inhibitory activity. One derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M . Flow cytometric analyses indicated that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M) .
Structure-Activity Relationship (SAR)
The structural modifications in the pyrazolo[3,4-d]pyrimidine scaffold have been crucial for enhancing biological activity. The presence of specific substituents such as methyl and chloro groups has been linked to improved potency against cancer cell lines .
Case Studies
A detailed analysis of several derivatives has highlighted their varying degrees of biological activity:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR Inhibition |
| 12b | HCT-116 | 19.56 | Apoptosis Induction |
| 12b | EGFR WT | 0.016 | Kinase Inhibition |
| 12b | EGFR T790M | 0.236 | Kinase Inhibition |
Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact with the EGFR active site. The high similarity between the pyrazolo[3,4-d]pyrimidine scaffold and ATP allows these compounds to act as competitive inhibitors .
Q & A
Q. What are the common synthetic routes for preparing this pyrazolo[3,4-d]pyrimidine derivative?
The synthesis typically involves multi-step reactions starting with the construction of the pyrazolo[3,4-d]pyrimidine core, followed by sequential substitutions at the 4- and 6-positions. Key steps include:
- Core formation : Cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or nitriles under acidic conditions .
- Substituent introduction : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) for aryl/benzyl group attachments .
- Optimization : Microwave-assisted synthesis (reducing reaction time from 24h to 2h) or continuous flow chemistry improves yield (e.g., from 45% to 72%) .
Q. How is the compound characterized for purity and structural confirmation?
Standard methods include:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.3–4.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 434.2) .
Q. What biological targets are associated with this compound class?
Pyrazolo[3,4-d]pyrimidines are kinase inhibitors, particularly targeting:
- Cyclin-dependent kinases (CDKs) : IC₅₀ values in the nanomolar range (e.g., 12 nM for CDK2) .
- EGFR/VEGFR : Anti-angiogenic activity in cancer models .
- Anti-inflammatory pathways : COX-2 inhibition (IC₅₀ ~0.8 μM) via methoxybenzyl substituents .
Advanced Research Questions
Q. How can synthetic yields be optimized while adhering to green chemistry principles?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact .
- Catalyst recycling : Immobilized palladium catalysts (e.g., Pd@SiO₂) reused for 5 cycles without loss of activity .
- Waste minimization : Liquid-liquid extraction with ethyl acetate/water achieves 90% recovery of unreacted precursors .
Q. What strategies resolve contradictions in reported kinase inhibition data across studies?
Discrepancies often arise from:
- Assay conditions : ATP concentration variations (1 mM vs. 100 μM) alter IC₅₀ by 3-fold .
- Substituent effects : The 4-chloro-2-methylphenyl group enhances CDK selectivity over EGFR by 15× compared to 3-chlorophenyl analogs .
- Cellular context : Off-target effects in HeLa vs. MCF-7 cells due to differential kinase expression .
Q. How do structural modifications at the N⁶-position impact pharmacological properties?
| N⁶-Substituent | LogP | Solubility (μM) | CDK2 IC₅₀ (nM) |
|---|---|---|---|
| 4-Methylbenzyl | 3.8 | 12 | 12 |
| Cycloheptyl | 4.5 | 5 | 8 |
| 2-Methoxybenzyl | 3.2 | 28 | 45 |
| Data adapted from . |
- Lipophilicity : Higher LogP correlates with reduced solubility but improved membrane permeability.
- Steric effects : Bulky groups (e.g., cycloheptyl) enhance kinase selectivity by occupying hydrophobic pockets .
Q. What in vitro/in vivo models are suitable for evaluating antitumor efficacy?
- In vitro : MTT assays in triple-negative breast cancer (MDA-MB-231) with EC₅₀ = 1.2 μM .
- In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) show 60% tumor reduction at 10 mg/kg/day (oral) .
- PK/PD analysis : Plasma half-life = 4.2h; dose adjustments required for sustained target engagement .
Methodological Recommendations
- SAR Studies : Systematically replace substituents (e.g., halogens, methyl/methoxy groups) and evaluate using standardized kinase panels .
- Data Validation : Cross-validate HPLC purity with DSC (melting point ±2°C) to detect polymorphic impurities .
- Controlled Experiments : Include staurosporine (broad-spectrum kinase inhibitor) as a positive control in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
